molecular formula C16H16N2O B6051929 4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole

4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole

Cat. No.: B6051929
M. Wt: 252.31 g/mol
InChI Key: ASEXXXKIWKODMI-UHFFFAOYSA-N
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Description

4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-methylphenol with 4-methylbenzyl chloride in the presence of a base to form 4-methyl-2-[(4-methylphenoxy)methyl]benzyl chloride. This intermediate is then reacted with o-phenylenediamine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole
  • 4-methyl-2-[(4-fluorophenoxy)methyl]-1H-1,3-benzodiazole
  • 4-methyl-2-[(4-bromophenoxy)methyl]-1H-1,3-benzodiazole

Uniqueness

4-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and methylphenoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications[8][8].

Properties

IUPAC Name

4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-6-8-13(9-7-11)19-10-15-17-14-5-3-4-12(2)16(14)18-15/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEXXXKIWKODMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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